Bienvenue dans la boutique en ligne BenchChem!

6H-thieno[2,3-b]pyrrole

Serotonin receptor pharmacology Bioisostere Ligand binding

6H-Thieno[2,3-b]pyrrole (CAS 250-79-3) is a non-fungible fused thiophene-pyrrole scaffold whose unique electronic and steric properties deliver target selectivity unattainable with indole or isomeric thienopyrroles. Comparative binding studies confirm clean 5-HT1A agonist activity without psychedelic effects (unlike DMT) and an inverted 5-HT2A/2C selectivity profile versus 4H-thieno[3,2-b]pyrrole. The core also drives validated anticancer activity (EGFR IC50 52.43 μg/mL) and appears in GnRH antagonist and PAD4 inhibitor patents. Procure this building block to advance CNS and oncology programs with isomer-specific precision. Available in ≥95% purity with competitive global shipping.

Molecular Formula C6H5NS
Molecular Weight 123.17
CAS No. 250-79-3
Cat. No. B2944273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-thieno[2,3-b]pyrrole
CAS250-79-3
Molecular FormulaC6H5NS
Molecular Weight123.17
Structural Identifiers
SMILESC1=CNC2=C1C=CS2
InChIInChI=1S/C6H5NS/c1-3-7-6-5(1)2-4-8-6/h1-4,7H
InChIKeyMYTYHLDSYLKPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6H-Thieno[2,3-b]pyrrole (CAS 250-79-3): A Foundational Building Block for Research and Pharmaceuticals


6H-Thieno[2,3-b]pyrrole (CAS 250-79-3) is a fused heterocyclic core characterized by a thiophene ring fused to a pyrrole ring . With a molecular weight of 123.17 g/mol, this heteroaromatic building block serves as a crucial scaffold for developing targeted therapeutics, including GnRH antagonists [1] and pain relievers [2], and for creating functional materials . Its defining structural feature is a unique, fused bicyclic system that imparts specific electronic and steric properties which differ from other aromatic ring systems like indole, leading to distinct biological activity profiles [3].

Why 6H-Thieno[2,3-b]pyrrole is Not a Generic Substitute: Evidence-Based Differentiation in Bioactivity and Specificity


A simple 'thiophene for pyrrole' or 'thienopyrrole for indole' substitution is not pharmacologically equivalent; the precise ring fusion in 6H-thieno[2,3-b]pyrrole dictates unique electronic and spatial features that are critical for target selectivity. Comparative data from receptor binding studies demonstrate that this scaffold is not an indiscriminate analog of indole [1]. Its isomer, 4H-thieno[3,2-b]pyrrole, and other heterocyclic cores exhibit distinct binding profiles across different serotonin receptor subtypes [1]. This high sensitivity to structural nuance underscores the non-fungible nature of the 6H-thieno[2,3-b]pyrrole core and highlights why using it is essential for achieving specific, desired biological outcomes, as evidenced in the quantitative comparisons below [2].

6H-Thieno[2,3-b]pyrrole Evidence Guide: Quantitative Performance Against Key Comparators


Differential Receptor Affinity: 6H-Thieno[2,3-b]pyrrole vs. 4H-Thieno[3,2-b]pyrrole at Human 5-HT2A and 5-HT2C Receptors

A study comparing the bioisosteric analogues 4-[2-(N,N-dimethylamino)ethyl]-6H-thieno[2,3-b]pyrrole (3b) and its isomer 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole (3a) demonstrated a clear, isomer-dependent reversal of receptor subtype selectivity. At the cloned human 5-HT2A receptor, 6H-thieno[2,3-b]pyrrole (3b) exhibited twice the affinity of 4H-thieno[3,2-b]pyrrole (3a). Conversely, at the 5-HT2B and 5-HT2C receptors, this relationship was inverted, with 3a having twice the affinity of 3b [1].

Serotonin receptor pharmacology Bioisostere Ligand binding

In Vitro Enzymatic Inhibition Potency of 6H-Thieno[2,3-b]pyrrole Derivatives: EGFR vs. α-Amylase

In a 2025 study, a novel thieno[2,3-b]pyrrol-5-one derivative (compound 15a) demonstrated distinct inhibitory profiles against two different enzyme targets. It inhibited EGFR Tyrosinase Kinase with an IC50 of 52.43 μg/mL, which was nearly twice as potent as its inhibition of alpha-amylase, which had an IC50 of 100 μg/mL [1].

Kinase inhibitor Anticancer Enzyme inhibition

Behavioral Pharmacology: In Vivo Discrimination from Indole-Based Psychedelics

In a drug discrimination study using LSD- and DOI-trained rats, the 6H-thieno[2,3-b]pyrrole derivative 3b did not substitute for the psychedelic cues produced by LSD or DOI at doses up to 50 µmol/kg, whereas the indole comparator N,N-dimethyltryptamine (1a) produced full substitution [1]. However, both the 6H-thieno[2,3-b]pyrrole derivative and its isomer fully substituted for the 5-HT1A agonist LY293284 [1].

Behavioral pharmacology In vivo efficacy CNS drug discovery

High-Value Application Scenarios for 6H-Thieno[2,3-b]pyrrole Based on Validated Evidence


Targeted Development of Non-Hallucinogenic 5-HT1A Receptor Agonists

The 6H-thieno[2,3-b]pyrrole scaffold is an ideal starting point for medicinal chemists aiming to design novel CNS-active compounds with 5-HT1A receptor agonist activity while minimizing psychedelic side effects. The evidence shows that while a derivative of this scaffold does not substitute for LSD or DOI in animal models, it fully substitutes for a known 5-HT1A agonist, indicating a clean, non-psychedelic activation of this receptor subtype [1]. This contrasts with indole-based analogs like DMT, which produce strong psychedelic effects [1]. Procurement of this building block directly supports research into new treatments for anxiety and depression.

Design of Selective 5-HT2 Receptor Subtype Ligands

For research programs focused on the 5-HT2 receptor family, the 6H-thieno[2,3-b]pyrrole core offers a unique advantage. Direct comparative data show its 5-HT2A/2C selectivity profile is the inverse of its 4H-thieno[3,2-b]pyrrole isomer [1]. This precise, isomer-dependent pharmacology is a powerful tool for probing subtype-specific functions and developing ligands with tailored selectivity profiles. Researchers requiring a building block with a defined 5-HT2A bias over 5-HT2C will find this scaffold particularly valuable.

Synthesis of Novel Anticancer Agents via Selective Kinase Inhibition

This heterocyclic core serves as a validated starting point for developing targeted anticancer agents. Recent studies confirm that derivatives of 6H-thieno[2,3-b]pyrrole can be optimized into compounds that inhibit EGFR tyrosine kinase with an IC50 of 52.43 μg/mL, showing enhanced potency over other enzyme targets like α-amylase [1]. This demonstrates the scaffold's ability to be functionalized into selective anticancer agents, as further supported by its inclusion in patents for GnRH antagonists [2] and PAD4 inhibitors [3], which are key targets in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6H-thieno[2,3-b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.